molecular formula C14H8ClN5 B10835054 3-Chloro-5-(6-pyrazol-1-ylpyrimidin-4-yl)benzonitrile

3-Chloro-5-(6-pyrazol-1-ylpyrimidin-4-yl)benzonitrile

Cat. No.: B10835054
M. Wt: 281.70 g/mol
InChI Key: RDPNIWXBEYDORQ-UHFFFAOYSA-N
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Description

PMID28067079-Compound-98: is a small molecular drug developed by Heptares Therapeutics Limited. It has the chemical formula C14H8ClN5 and is known for its interaction with metabotropic glutamate receptor 5 (mGluR5). This compound has shown potential in modulating various signaling pathways, making it a subject of interest in therapeutic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID28067079-Compound-98 involves multiple steps, starting with the preparation of the core structure. The key steps include:

Industrial Production Methods: Industrial production of PMID28067079-Compound-98 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: PMID28067079-Compound-98 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

PMID28067079-Compound-98 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study chemical reactions and mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PMID28067079-Compound-98 involves its interaction with metabotropic glutamate receptor 5 (mGluR5). Upon binding to this receptor, the compound induces a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins). This activation leads to the modulation of downstream effectors, including the phosphatidylinositol-calcium second messenger system, which generates a calcium-activated chloride current. These signaling events play a crucial role in regulating synaptic plasticity and neural network activity .

Properties

Molecular Formula

C14H8ClN5

Molecular Weight

281.70 g/mol

IUPAC Name

3-chloro-5-(6-pyrazol-1-ylpyrimidin-4-yl)benzonitrile

InChI

InChI=1S/C14H8ClN5/c15-12-5-10(8-16)4-11(6-12)13-7-14(18-9-17-13)20-3-1-2-19-20/h1-7,9H

InChI Key

RDPNIWXBEYDORQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)C3=CC(=CC(=C3)C#N)Cl

Origin of Product

United States

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